molecular formula C8H12O4 B8787574 3-Ethylcyclobutane-1,1-dicarboxylic acid

3-Ethylcyclobutane-1,1-dicarboxylic acid

Cat. No. B8787574
M. Wt: 172.18 g/mol
InChI Key: GWMCLWIRIZAZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylcyclobutane-1,1-dicarboxylic acid is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethylcyclobutane-1,1-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethylcyclobutane-1,1-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

3-ethylcyclobutane-1,1-dicarboxylic acid

InChI

InChI=1S/C8H12O4/c1-2-5-3-8(4-5,6(9)10)7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12)

InChI Key

GWMCLWIRIZAZQO-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)(C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7.0 g (0.031 mole) of 3-ethyl-1,1-dicarbethoxycyclobutane (prepared in 1C) dissolved in 7 ml of absolute ethanol was prepared. To this solution there was added 6.87 g (0.123 mole) of potassium hydroxide dissolved in 76 ml of absolute ethanol and the mixture was heated to reflux with stirring for 1.5 hr. The mixture was then filtered and the filter cake was washed with 10 ml of absolute ethanol and 75 ml of ether. The resulting filter cake was dissolved in 30 ml of ice water and acidified with 36 ml of 50% aqueous sulfuric acid. The resulting mixture was cooled, filtered and dried to yield 4.5 g of the title compound having the following physical characteristics:
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step Two
Quantity
76 mL
Type
solvent
Reaction Step Three

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